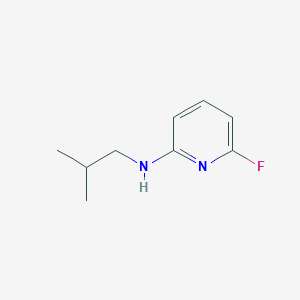![molecular formula C12H16FN B13287861 (Cyclopropylmethyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13287861.png)
(Cyclopropylmethyl)[(3-fluoro-4-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)[(3-fluoro-4-methylphenyl)methyl]amine is an organic compound with the molecular formula C12H16FN. It is primarily used for research purposes and is known for its unique structural properties, which include a cyclopropylmethyl group and a 3-fluoro-4-methylphenyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(3-fluoro-4-methylphenyl)methyl]amine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethyl halide.
Introduction of the 3-Fluoro-4-Methylphenyl Group: This step involves the reaction of 3-fluoro-4-methylbenzyl chloride with an appropriate nucleophile.
Coupling Reaction: The final step involves the coupling of the cyclopropylmethyl halide with the 3-fluoro-4-methylbenzylamine under suitable conditions, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would follow similar steps as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(3-fluoro-4-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(Cyclopropylmethyl)[(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (Cyclopropylmethyl)[(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The aromatic ring and cyclopropylmethyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylmethyl)[(4-fluoro-3-methylphenyl)methyl]amine
- (Cyclopropylmethyl)[(3-chloro-4-methylphenyl)methyl]amine
- (Cyclopropylmethyl)[(3-fluoro-4-ethylphenyl)methyl]amine
Uniqueness
(Cyclopropylmethyl)[(3-fluoro-4-methylphenyl)methyl]amine is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(3-fluoro-4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C12H16FN/c1-9-2-3-11(6-12(9)13)8-14-7-10-4-5-10/h2-3,6,10,14H,4-5,7-8H2,1H3 |
InChI Key |
BWADSQJZZYZQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13287782.png)

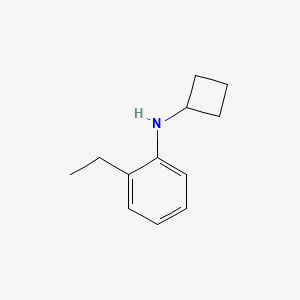

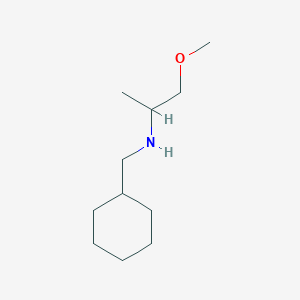
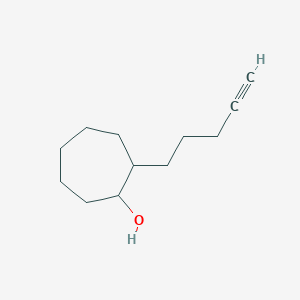
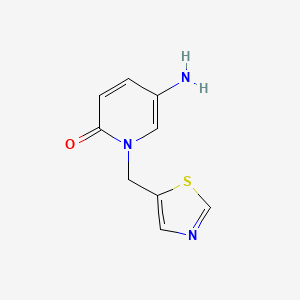
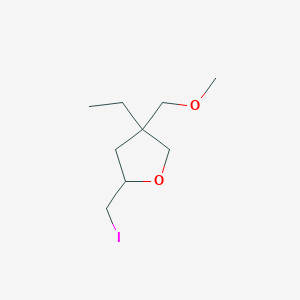
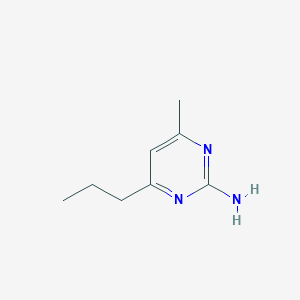
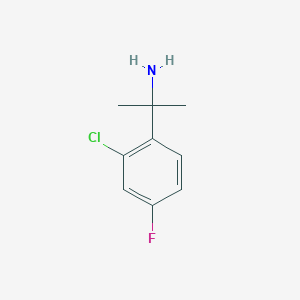
amine](/img/structure/B13287831.png)


